Sodium 4-bromobenzenesulfinate

Catalog No.
S742741
CAS No.
34176-08-4
M.F
C6H4BrNaO2S
M. Wt
243.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-bromobenzenesulfinate

CAS Number

34176-08-4

Product Name

Sodium 4-bromobenzenesulfinate

IUPAC Name

sodium;4-bromobenzenesulfinate

Molecular Formula

C6H4BrNaO2S

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

FJSOUHVHPWODGS-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1S(=O)[O-])Br.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Br.[Na+]

Sodium 4-bromobenzenesulfinate is an organosulfur compound characterized by the presence of a sulfonate group (SO3Na-SO_3Na) attached to a 4-bromobenzene moiety. This compound is classified as a sodium sulfonate, which is a type of salt formed from the reaction of sulfonic acid with sodium hydroxide. The molecular formula for sodium 4-bromobenzenesulfinate is C6H6BrNaO2SC_6H_6BrNaO_2S, and it features both hydrophilic and hydrophobic properties, making it useful in various chemical applications.

, primarily due to its sulfonate group, which can act as a nucleophile. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
  • Oxidation Reactions: Sodium 4-bromobenzenesulfinate can be oxidized to form corresponding sulfone compounds, which have applications in medicinal chemistry.
  • Cross-Coupling Reactions: It can be utilized in coupling reactions with various electrophiles, including aryl halides, to form biaryl compounds through palladium-catalyzed processes.

Sodium 4-bromobenzenesulfinate can be synthesized through various methods:

  • Direct Sulfonation: The most straightforward method involves the sulfonation of 4-bromobenzenesulfonic acid using sodium hydroxide. This process typically requires controlled conditions to ensure high yields.
  • Reactions with Sulfur Dioxide: Sodium 4-bromobenzenesulfinate may also be synthesized via the reaction of 4-bromobenzene with sulfur dioxide in the presence of a base like sodium carbonate or sodium hydroxide.
  • Using Sodium Sulfinates: Another approach involves the reaction of sodium sulfinate with brominated aromatic compounds under appropriate conditions to yield sodium 4-bromobenzenesulfinate.

Sodium 4-bromobenzenesulfinate has several applications across different fields:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules.
  • Surfactants: Due to its amphiphilic nature, it can be used in formulations as a surfactant or emulsifier.
  • Pharmaceuticals: It may act as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonate functional groups.
  • Analytical Chemistry: It can be employed in analytical methods for detecting and quantifying various compounds due to its unique chemical properties.

Sodium 4-bromobenzenesulfinate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Sodium benzenesulfinateC₆H₅SO₃NaCommonly used in organic synthesis and as a surfactant.
Sodium p-toluenesulfinateC₇H₇O₂SNaExhibits similar reactivity but with a methyl group.
Sodium phenylsulfinateC₆H₅SO₂NaUsed in similar applications; less bromine substitution.
Sodium arylsulfinateVaries (aryl group varies)General class; diverse reactivity based on aryl group.

Uniqueness

Sodium 4-bromobenzenesulfinate is unique due to its bromine substitution at the para position of the benzene ring, which enhances its reactivity compared to other arylsulfinates without halogen substituents. This characteristic allows for selective reactions that may not occur with simpler sulfinates.

Dates

Modify: 2023-08-15

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